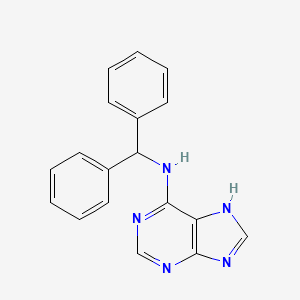![molecular formula C17H16FN5OS B12132775 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12132775.png)
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-アミノ-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メチルフェニル)アセトアミドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、トリアゾール環、フルオロフェニル基、およびスルファニル結合の存在によって特徴付けられ、さまざまな科学研究分野において興味深い分子となっています。
準備方法
合成経路と反応条件
2-{[4-アミノ-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メチルフェニル)アセトアミドの合成は、通常、入手しやすい前駆体から開始される複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なニトリルを酸性または塩基性条件下で環化反応させることで形成されます。
フルオロフェニル基の導入: フルオロフェニル基は、求核置換反応によって導入されます。この反応は、多くの場合、フルオロベンゼン誘導体を使用します。
スルファニル結合の形成: スルファニル結合は、トリアゾール中間体をチオール含有化合物と反応させることで形成されます。
アセトアミドの形成: 最後のステップでは、トリアゾール-スルファニル中間体を、塩基の存在下で無水酢酸または塩化アセチルでアシル化します。
工業的生産方法
この化合物の工業的生産には、収率と純度を向上させるために、上記の合成経路を最適化することが含まれる場合があります。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、および反応効率を向上させる触媒の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を受け、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、トリアゾール環またはフルオロフェニル基を標的にすることができ、アミンまたはヒドロフルオリドを生成する可能性があります。
置換: この化合物は、特にフルオロフェニル基で、求核置換反応または求電子置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、および過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: ハロゲン化剤(例えば、N-ブロモスクシンイミド)や求核剤(例えば、アミン、チオール)などの試薬が頻繁に使用されます。
主な生成物
酸化: スルホキシド、スルホン
還元: アミン、ヒドロフルオリド
置換: 使用される求核剤または求電子剤に応じて、さまざまな置換誘導体
科学研究における用途
2-{[4-アミノ-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メチルフェニル)アセトアミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について調査されています。
医学: 抗菌剤、抗癌剤、抗炎症作用など、潜在的な治療特性について探求されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されます。
科学的研究の応用
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-{[4-アミノ-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メチルフェニル)アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位またはアロステリック部位に結合することによって酵素活性を阻害し、基質のアクセスを遮断したり、酵素の立体配座を変化させたりします。さらに、炎症、細胞増殖、またはアポトーシスに関与する細胞経路と相互作用し、観察された生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- 4-アミノ-5-(2-フルオロフェニル)-4H-1,2,4-トリアゾール-3-チオール
- 2-{[4-ベンジル-5-(2-フリル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-フルオロフェニル)アセトアミド
- 2-[(6-アミノ-3,5-ジシアノ-4-フェニル-2-ピリジニル)スルファニル]-N-(4-フルオロフェニル)アセトアミド
独自性
2-{[4-アミノ-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メチルフェニル)アセトアミドは、官能基の特定の組み合わせにより独特です。この組み合わせは、異なる化学反応性と生物活性をもたらします。フルオロフェニル基の存在は、その親油性と膜透過性を高め、一方トリアゾール環は安定性と生体標的に水素結合を形成する能力に貢献します。
類似化合物との比較
Similar Compounds
- 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
Uniqueness
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the triazole ring contributes to its stability and ability to form hydrogen bonds with biological targets.
特性
分子式 |
C17H16FN5OS |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H16FN5OS/c1-11-3-2-4-14(9-11)20-15(24)10-25-17-22-21-16(23(17)19)12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24) |
InChIキー |
LALSGRUVFADGAG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132702.png)


![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12132733.png)
![(5Z)-2-(4-fluorophenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132737.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12132738.png)

![8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate](/img/structure/B12132745.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132753.png)
![11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12132757.png)
![(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12132771.png)
![3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132774.png)
methylidene]propanamide](/img/structure/B12132781.png)
